1,1'-(1,4-Phenylene)bis[3-phenyl-3-(phenylsulfanyl)prop-2-en-1-one]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(1,4-Phenylene)bis[3-phenyl-3-(phenylsulfanyl)prop-2-en-1-one] is an organic compound with a complex structure characterized by multiple phenyl and phenylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,4-Phenylene)bis[3-phenyl-3-(phenylsulfanyl)prop-2-en-1-one] typically involves multiple steps. One common method includes the reaction of para-substituted benzaldehydes with phenylhydrazine hydrochloride in aqueous dioxane to form phenylhydrazones. These intermediates are then subjected to further reactions to introduce the phenylsulfanyl groups and complete the synthesis .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,1’-(1,4-Phenylene)bis[3-phenyl-3-(phenylsulfanyl)prop-2-en-1-one] undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfanyl groups yields sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
1,1’-(1,4-Phenylene)bis[3-phenyl-3-(phenylsulfanyl)prop-2-en-1-one] has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,1’-(1,4-Phenylene)bis[3-phenyl-3-(phenylsulfanyl)prop-2-en-1-one] involves its interaction with various molecular targets. The phenylsulfanyl groups can interact with biological molecules, potentially disrupting cellular processes. The compound’s structure allows it to participate in various chemical reactions, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-(1,4-Phenylene)bis[3-phenyl-3-(phenylsulfanyl)prop-2-en-1-one]
- 1,1’-(1,4-Phenylene)bis[3-phenyl-3-(phenylsulfanyl)prop-2-en-1-one]
- 1,1’-(1,4-Phenylene)bis[3-phenyl-3-(phenylsulfanyl)prop-2-en-1-one]
Uniqueness
1,1’-(1,4-Phenylene)bis[3-phenyl-3-(phenylsulfanyl)prop-2-en-1-one] is unique due to its multiple phenyl and phenylsulfanyl groups, which confer distinct chemical properties. These groups allow the compound to participate in a wide range of chemical reactions, making it valuable for various applications in scientific research.
Properties
CAS No. |
112013-30-6 |
---|---|
Molecular Formula |
C36H26O2S2 |
Molecular Weight |
554.7 g/mol |
IUPAC Name |
3-phenyl-1-[4-(3-phenyl-3-phenylsulfanylprop-2-enoyl)phenyl]-3-phenylsulfanylprop-2-en-1-one |
InChI |
InChI=1S/C36H26O2S2/c37-33(25-35(29-13-5-1-6-14-29)39-31-17-9-3-10-18-31)27-21-23-28(24-22-27)34(38)26-36(30-15-7-2-8-16-30)40-32-19-11-4-12-20-32/h1-26H |
InChI Key |
LECDLDYVYSQOGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)C2=CC=C(C=C2)C(=O)C=C(C3=CC=CC=C3)SC4=CC=CC=C4)SC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.